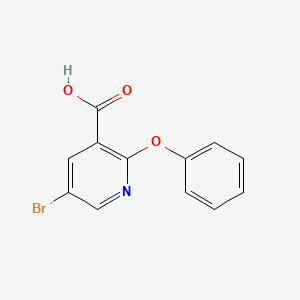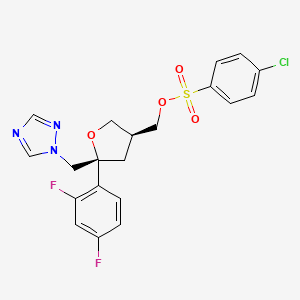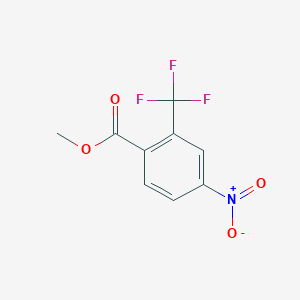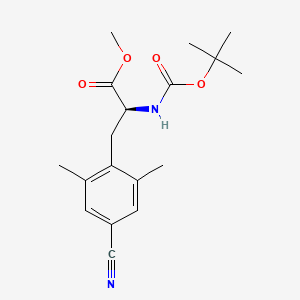
5-Bromo-2-phenoxynicotinic acid
Übersicht
Beschreibung
5-Bromo-2-phenoxynicotinic acid is a chemical compound with the molecular formula C12H8BrNO3 . It is used in scientific research and industry.
Molecular Structure Analysis
The linear formula of 5-Bromo-2-phenoxynicotinic acid is C12H8BrNO3 .Physical And Chemical Properties Analysis
5-Bromo-2-phenoxynicotinic acid has a molecular weight of 294.1 g/mol . .Wissenschaftliche Forschungsanwendungen
Large-Scale Preparation
- An improved procedure for large-scale preparation of a structurally related compound, 5-bromo-2-hydroxynicotinic acid, was developed using sodium hypobromite, avoiding hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
Electrocatalytic Synthesis
- Electrocatalytic synthesis of 6-aminonicotinic acid, a derivative of 5-bromo-2-phenoxynicotinic acid, was investigated at silver cathodes under mild conditions, demonstrating the potential for cleaner electrochemical synthesis processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Antioxidant Activity
- Studies on bromophenol derivatives from marine algae identified compounds with strong antioxidant activities, highlighting the potential of 5-bromo-2-phenoxynicotinic acid related compounds in natural product research (Li, Li, Gloer, & Wang, 2011).
Neurogenesis Promotion
- Docosahexaenoic acid, in research involving 5-bromo-2'-deoxyuridine, was found to promote neurogenesis in vitro and in vivo, suggesting a link to the study of 5-bromo-2-phenoxynicotinic acid related compounds in neurological research (Kawakita, Hashimoto, & Shido, 2006).
Anti-Inflammatory and Analgesic Agents
- 2-Phenoxynicotinic acid hydrazides, structurally related to 5-bromo-2-phenoxynicotinic acid, were synthesized and evaluated as anti-inflammatory and analgesic agents, highlighting potential pharmaceutical applications (Moradi et al., 2010).
Electrochemical Corrosion Inhibition
- Schiff bases containing 5-bromo-2-phenoxynicotinic acid analogs were studied for their inhibition activity in carbon steel corrosion, showing potential applications in materials science (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Semiconservative DNA Replication
- Research utilizing 5-bromo-2'-deoxyuridine, related to 5-bromo-2-phenoxynicotinic acid, provided insights into the semiconservative replication of mitochondrial and nuclear DNA (Gross & Rabinowitz, 1969).
Synthesis of Novel Derivatives
- Various new derivatives of 5-aryl-2-bromo-3-hexylthiophene, structurally related to 5-bromo-2-phenoxynicotinic acid, were synthesized, showing potential in medicinal applications (Ikram et al., 2015).
Spectrophotometric Uranium Detection
- 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, a compound related to 5-bromo-2-phenoxynicotinic acid, was used for the spectrophotometric determination of uranium, indicating applications in analytical chemistry (Johnson & Florence, 1971).
Eigenschaften
IUPAC Name |
5-bromo-2-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFBGDDGAQODKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















